Cas no 118157-94-1 (2H-1-Benzopyran-2-one,4-hydroxy-3,6-dimethyl-)

2H-1-Benzopyran-2-one,4-hydroxy-3,6-dimethyl- 化学的及び物理的性質
名前と識別子
-
- 2H-1-Benzopyran-2-one,4-hydroxy-3,6-dimethyl-
- 3,6-DIMETHYL-4-HYDROXYCOUMARIN
- 4-hydroxy-3,6-dimethyl-2H-1-Benzopyran-2-one
- 4-hydroxy-3,6-dimethylchromen-2-one
- 2-hydroxy-3,6-dimethylchromen-4-one
- 4-hydroxy-3,6-dimethyl-chromen-2-one
- 4-hydroxy-3,6-dimethylcoumarin
- 4-Hydroxy-3,6-dimethylcumarin
- AC1LEMSR
- ACMC-1CHY4
- CTK4B0585
- ST094973
- 4-hydroxy-3,6-dimethyl-2H-chromen-2-one
- CS-0260123
- EN300-7459409
- Z1198163903
- A18112
- AKOS006293661
- 118157-94-1
- DTXSID60715865
- NNJOEAKMUSWNRO-UHFFFAOYSA-N
- 2H-1-Benzopyran-2-one, 4-hydroxy-3,6-diMethyl-
-
- インチ: InChI=1S/C11H10O3/c1-6-3-4-9-8(5-6)10(12)7(2)11(13)14-9/h3-5,12H,1-2H3
- InChIKey: NNJOEAKMUSWNRO-UHFFFAOYSA-N
- ほほえんだ: OC1C2C=C(C)C=CC=2OC(=O)C=1C
計算された属性
- せいみつぶんしりょう: 190.063
- どういたいしつりょう: 190.063
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 0
- 複雑さ: 293
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.5A^2
- 疎水性パラメータ計算基準値(XlogP): 2
じっけんとくせい
- 密度みつど: 1.299
- ふってん: 361.3°C at 760 mmHg
- フラッシュポイント: 161.8°C
- 屈折率: 1.612
- PSA: 50.44
2H-1-Benzopyran-2-one,4-hydroxy-3,6-dimethyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7459409-2.5g |
4-hydroxy-3,6-dimethyl-2H-chromen-2-one |
118157-94-1 | 95% | 2.5g |
$2127.0 | 2024-05-23 | |
Enamine | EN300-7459409-0.5g |
4-hydroxy-3,6-dimethyl-2H-chromen-2-one |
118157-94-1 | 95% | 0.5g |
$847.0 | 2024-05-23 | |
Enamine | EN300-7459409-1.0g |
4-hydroxy-3,6-dimethyl-2H-chromen-2-one |
118157-94-1 | 95% | 1.0g |
$1086.0 | 2024-05-23 | |
Enamine | EN300-7459409-10.0g |
4-hydroxy-3,6-dimethyl-2H-chromen-2-one |
118157-94-1 | 95% | 10.0g |
$4667.0 | 2024-05-23 | |
Aaron | AR007R6C-2.5g |
2H-1-Benzopyran-2-one,4-hydroxy-3,6-dimethyl- |
118157-94-1 | 95% | 2.5g |
$2950.00 | 2025-02-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1330793-500mg |
4-Hydroxy-3,6-dimethyl-2h-chromen-2-one |
118157-94-1 | 98% | 500mg |
¥19814.00 | 2024-08-09 | |
Aaron | AR007R6C-50mg |
2H-1-Benzopyran-2-one,4-hydroxy-3,6-dimethyl- |
118157-94-1 | 95% | 50mg |
$372.00 | 2025-02-14 | |
1PlusChem | 1P007QY0-500mg |
2H-1-Benzopyran-2-one,4-hydroxy-3,6-dimethyl- |
118157-94-1 | 95% | 500mg |
$1109.00 | 2023-12-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1330793-50mg |
4-Hydroxy-3,6-dimethyl-2h-chromen-2-one |
118157-94-1 | 98% | 50mg |
¥6350.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1330793-250mg |
4-Hydroxy-3,6-dimethyl-2h-chromen-2-one |
118157-94-1 | 98% | 250mg |
¥12589.00 | 2024-08-09 |
2H-1-Benzopyran-2-one,4-hydroxy-3,6-dimethyl- 関連文献
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
-
Ting Yang Hsie,Shu Kuei Huang Food Funct., 2017,8, 1859-1868
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
2H-1-Benzopyran-2-one,4-hydroxy-3,6-dimethyl-に関する追加情報
Professional Introduction to 2H-1-Benzopyran-2-one,4-hydroxy-3,6-dimethyl- (CAS No: 118157-94-1)
The compound 2H-1-Benzopyran-2-one,4-hydroxy-3,6-dimethyl-, identified by the CAS number 118157-94-1, represents a significant molecule in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic compound, featuring a benzopyran core with hydroxyl and methyl substituents, has garnered attention due to its structural versatility and potential biological activities. The benzopyran scaffold is a privileged structure in medicinal chemistry, often associated with molecules exhibiting diverse pharmacological properties, including anti-inflammatory, antioxidant, and antimicrobial effects.
In recent years, the exploration of benzopyran derivatives has intensified, driven by their promising roles in drug discovery. The presence of the 4-hydroxy group and the 3,6-dimethyl substituents in 2H-1-Benzopyran-2-one,4-hydroxy-3,6-dimethyl- enhances its reactivity and binding affinity towards various biological targets. This compound has been studied for its potential as a precursor in synthesizing more complex pharmacophores, leveraging its ability to undergo functionalization at multiple sites.
One of the most compelling aspects of this molecule is its structural similarity to natural products known for their therapeutic benefits. For instance, several flavonoids and xanthones share the benzopyran core and have demonstrated significant biological activities. The modifications introduced in 2H-1-Benzopyran-2-one,4-hydroxy-3,6-dimethyl-, such as the hydroxyl and methyl groups, are strategically placed to optimize interactions with biological macromolecules. This has led to interest in its potential applications as an intermediate in the synthesis of novel therapeutic agents.
Recent advancements in computational chemistry have facilitated the virtual screening of large libraries of compounds like 2H-1-Benzopyran-2-one,4-hydroxy-3,6-dimethyl- against various protein targets. These studies have highlighted its potential as a scaffold for developing drugs targeting enzymes and receptors involved in metabolic disorders and inflammatory diseases. The hydroxyl group at position 4 is particularly noteworthy, as it can engage in hydrogen bonding interactions with biological targets, enhancing binding affinity.
The synthesis of 2H-1-Benzopyran-2-one,4-hydroxy-3,6-dimethyl- involves multi-step organic transformations that showcase the ingenuity of synthetic chemists. The introduction of the 3,6-dimethyl substituents requires precise control over reaction conditions to avoid unwanted side products. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the benzopyran core efficiently. These synthetic strategies not only highlight the compound's complexity but also its synthetic accessibility for further derivatization.
In vitro studies have begun to unravel the mechanistic aspects of 2H-1-Benzopyran-2-one,4-hydroxy-3,6-dimethyl-*'s interactions with biological systems. Initial findings suggest that it may modulate pathways associated with cellular proliferation and apoptosis. The hydroxyl group at position 4 appears to play a crucial role in these interactions by serving as a hydrogen bond acceptor or donor depending on the target protein. This dual functionality makes it an attractive candidate for further exploration.
The pharmaceutical industry has always been keen on exploring heterocyclic compounds due to their inherent biological activity and structural diversity. 2H-1-Benzopyran-2-one,4-hydroxy-*dimethyl-* stands out as a promising candidate for several reasons: its structural similarity to known bioactive molecules; its potential for further functionalization; and its favorable physicochemical properties that enhance oral bioavailability. These attributes make it an excellent starting point for designing next-generation therapeutics.
Future research directions may focus on optimizing synthetic routes to improve yield and scalability while maintaining regioselectivity. Additionally, exploring derivatives of this compound could lead to novel analogs with enhanced potency or selectivity against specific disease targets. The integration of machine learning models into drug discovery pipelines could accelerate the identification of promising derivatives by predicting their biological activities based on structural features.
The broader significance of compounds like 2H-*1-Benzopyran-*2-one,4-*hydroxy-*3,*6-*dimethyl-* lies in their contribution to expanding the chemical space available for drug development. As drug resistance becomes increasingly prevalent; innovative molecular architectures are essential for overcoming existing limitations. The benzopyran scaffold offers a rich palette for medicinal chemists to design molecules that can interact with biological targets in unique ways.
In conclusion, 2H-*1-Benzopyran-*2-one,4-*hydroxy-*3,*6-*dimethyl-* (CAS No: 118157*94*1) is a compound of considerable interest in pharmaceutical chemistry. Its structural features; synthetic accessibility; and potential biological activities position it as a valuable asset in the quest for novel therapeutics. Ongoing research efforts are likely to uncover even more about its capabilities; further solidifying its role as a key player in drug discovery initiatives worldwide.
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